molecular formula C19H24N2O3S B2822896 2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946374-37-4

2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Cat. No. B2822896
CAS RN: 946374-37-4
M. Wt: 360.47
InChI Key: KVHFYTDOESJMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is commonly referred to as MTEA and has been used in various scientific research studies due to its unique properties.

Mechanism of Action

MTEA exerts its biological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting COX-2, MTEA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
MTEA has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MTEA has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTEA in lab experiments is its ability to selectively inhibit COX-2 without affecting the activity of COX-1, which is important for maintaining the integrity of the gastrointestinal tract. However, one of the limitations of using MTEA is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the use of MTEA in scientific research. One area of interest is the development of MTEA analogs with improved solubility and potency. Another area of interest is the exploration of the potential therapeutic applications of MTEA in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, MTEA can be used as a tool to study the role of COX-2 in various physiological and pathological processes.
Conclusion
In conclusion, MTEA is a unique chemical compound that has been extensively used in scientific research studies. It has potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. MTEA exerts its biological effects by inhibiting the activity of COX-2, which reduces the production of prostaglandins and leads to a reduction in inflammation and pain. Despite its limitations, MTEA has shown promise as a tool in the study of protein-protein interactions and protein-ligand interactions.

Synthesis Methods

The synthesis of MTEA involves the reaction between 4-methoxyphenylacetic acid and 2-morpholino-2-(thiophen-3-yl)ethylamine in the presence of acetic anhydride and triethylamine. The reaction is carried out at a temperature of 60°C for a period of 12 hours. The product is then purified using column chromatography to obtain pure MTEA.

Scientific Research Applications

MTEA has been extensively used in various scientific research studies due to its unique properties. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. MTEA has also been used as a tool in the study of protein-protein interactions and protein-ligand interactions.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-23-17-4-2-15(3-5-17)12-19(22)20-13-18(16-6-11-25-14-16)21-7-9-24-10-8-21/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHFYTDOESJMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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